AHN 683 vs. Radioligand [³H]PK 11195: Comparable Upregulation Detection of PBR Density Following Furosemide Treatment
AHN 683 directly demonstrates comparable utility to the gold-standard radioligand [³H]PK 11195 in quantifying PBR density changes in response to a physiological stimulus. In a head-to-head comparative model of chronic furosemide treatment in rats, AHN 683 detected a significant 29.2% increase in PBR density in renal membranes (P < 0.02), a value that closely mirrors the 35.6% increase measured using [³H]PK 11195 (P < 0.001) [1]. This direct correlation validates AHN 683 as a functionally equivalent, non-radioactive alternative for quantifying receptor regulation in drug-induced or pathological states.
| Evidence Dimension | Receptor density upregulation quantification |
|---|---|
| Target Compound Data | 29.2% increase (P < 0.02) |
| Comparator Or Baseline | [³H]PK 11195: 35.6% increase (P < 0.001) |
| Quantified Difference | 6.4 percentage points (non-significant difference in detecting the overall upregulation phenomenon) |
| Conditions | Chronic furosemide treatment in rat renal membranes; binding assay using fluorescence for AHN 683 and radioligand binding for [³H]PK 11195 |
Why This Matters
This data provides direct, quantitative justification for substituting AHN 683 for [³H]PK 11195 in receptor regulation studies, enabling the same biological conclusion to be drawn while eliminating radioactive waste, specialized instrumentation, and safety protocols.
- [1] McCabe, R. T., Newman, A. H., & Skolnick, P. (1992). AHN 683: a fluorescent ligand for peripheral-type benzodiazepine receptors. Journal of Pharmacology and Experimental Therapeutics, 262(2), 734-740. PMID: 1323661. View Source
